5-Fluoro-alpha-d-glucopyranosyl fluoride
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Overview
Description
5-Fluoro-alpha-d-glucopyranosyl fluoride is a fluorinated carbohydrate derivative. It is a synthetic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of a fluorine atom at the 5-position of the glucopyranosyl ring, which significantly alters its chemical behavior compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-alpha-d-glucopyranosyl fluoride typically involves the fluorination of a suitable glucopyranosyl precursor. One common method is the reaction of alpha-d-glucopyranosyl fluoride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out in an anhydrous solvent like dichloromethane or acetonitrile, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced fluorination techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-alpha-d-glucopyranosyl fluoride undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by glycoside hydrolases, leading to the formation of alpha-d-glucopyranose and fluoride ion.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine-carbon bond.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycoside hydrolases such as beta-glucosidase.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Oxidation and Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Hydrolysis: Alpha-d-glucopyranose and fluoride ion.
Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Reduced or oxidized forms of the glucopyranosyl ring.
Scientific Research Applications
5-Fluoro-alpha-d-glucopyranosyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-alpha-d-glucopyranosyl fluoride primarily involves its interaction with glycoside hydrolases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release alpha-d-glucopyranose and fluoride ion. The presence of the fluorine atom at the 5-position influences the enzyme’s catalytic activity and provides insights into the enzyme’s mechanism of action . The molecular targets include the active sites of glycoside hydrolases, where the compound forms a glycosyl-enzyme intermediate .
Comparison with Similar Compounds
Similar Compounds
Alpha-d-glucopyranosyl fluoride: Lacks the fluorine atom at the 5-position.
1-Fluoro-1-deoxy-alpha-d-glucose: Fluorine atom at the 1-position instead of the 5-position.
2-Fluoro-2-deoxy-d-glucose: Fluorine atom at the 2-position.
Uniqueness
5-Fluoro-alpha-d-glucopyranosyl fluoride is unique due to the specific positioning of the fluorine atom at the 5-position, which significantly alters its chemical and enzymatic properties compared to other fluorinated glucose derivatives. This unique positioning makes it a valuable tool for studying enzyme mechanisms and developing fluorinated analogs for various applications .
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHYRMVVRYCAON-RWOPYEJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C(O1)F)O)O)O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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